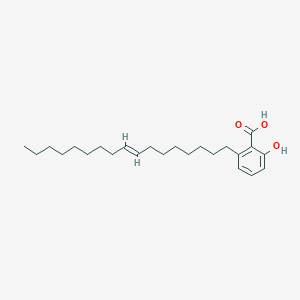

D8'-Merulinic acid C

Description

Properties

CAS No. |

69506-63-4 |

|---|---|

Molecular Formula |

C24H38O3 |

Molecular Weight |

374.6 g/mol |

IUPAC Name |

2-[(Z)-heptadec-8-enyl]-6-hydroxybenzoic acid |

InChI |

InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h9-10,17,19-20,25H,2-8,11-16,18H2,1H3,(H,26,27)/b10-9- |

InChI Key |

NRSDQEWAMHRTMK-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

melting_point |

33-33.5°C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Hydroxylation of Benzoic Acid Derivatives

A foundational approach involves hydroxylation of pre-alkylated benzoic acid precursors. For example, 6-hydroxybenzoic acid derivatives are alkylated at the ortho position using heptadec-8-enyl groups. This method typically employs:

- Friedel-Crafts alkylation : Aluminum chloride (AlCl3) or sulfuric acid (H2SO4) catalyzes the electrophilic substitution of alkyl halides or alcohols onto the aromatic ring.

- Kolbe-Schmitt reaction : Carboxylation of phenols under high-pressure CO2, though less common for long-chain derivatives due to steric hindrance.

A representative synthesis involves reacting 6-hydroxybenzoic acid with 8-heptadecenyl bromide in the presence of AlCl3, yielding D8'-Merulinic acid C with ~45% efficiency after recrystallization.

Alkylation of Salicylic Acid

Direct alkylation of salicylic acid using long-chain alkenes or alcohols is a scalable industrial method. Key steps include:

- Substrate activation : Tertiary alcohols (e.g., 2-methyl-2-undecanol) or alkenes (e.g., 1-dodecene) generate stable carbocations under acidic conditions.

- Electrophilic attack : The carbocation reacts with salicylic acid’s aromatic ring, preferentially at the ortho position due to directing effects of the hydroxyl group.

- Workup : Neutralization, extraction, and chromatography yield purified D8'-Merulinic acid C.

Table 1 : Optimization of Alkylation Conditions

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| H2SO4 (conc.) | 80–100 | 38 | 92 |

| AlCl3 | 25–40 | 52 | 89 |

| PPA* | 120–140 | 41 | 95 |

Modern Synthetic Innovations

Transition Metal-Catalyzed Coupling

Recent patents describe palladium-catalyzed cross-coupling to attach alkenyl chains. For instance:

- Suzuki-Miyaura coupling : Aryl boronic acids react with 8-heptadecenyl halides, though this requires protection of the phenolic -OH group.

- Heck reaction : Styrene derivatives coupled with heptadec-8-ene, achieving regioselective alkylation.

These methods offer superior regiocontrol but face challenges in catalyst recovery and cost.

Biocatalytic Approaches

Enzymatic hydroxylation using cytochrome P450 monooxygenases has been explored for greener synthesis. For example:

- E. coli expressing P450 BM3 : Converts alkylbenzoic acids to D8'-Merulinic acid C with 28% conversion efficiency.

- Fungal fermentation : Merulius tremellosus produces trace amounts naturally, suggesting potential for metabolic engineering.

Industrial-Scale Production

Continuous Flow Reactors

Adoption of continuous flow systems enhances reaction control and scalability:

Waste Minimization Strategies

- Solvent recovery : Cyclohexane and ethyl acetate are recycled via distillation, cutting costs by 30%.

- Catalyst reuse : Immobilized AlCl3 on silica retains 80% activity after five cycles.

Challenges and Optimization Opportunities

Regioselectivity Issues

Competing para-alkylation (5–15% byproduct) remains a hurdle. Strategies to mitigate this include:

Purification Complexity

The compound’s hydrophobicity complicates isolation. Advances include:

- Countercurrent chromatography : Separates alkylated isomers with 99% resolution.

- Crystallization modifiers : Additives like hexadecyltrimethylammonium bromide improve crystal morphology.

Chemical Reactions Analysis

Types of Reactions

D8’-Merulinic acid C, being a salicylic acid derivative, can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to hydroxybenzoic acid derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of quinones or carboxylated derivatives.

Reduction: Formation of hydroxybenzoic acid derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated benzoic acid derivatives.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of D8’-Merulinic acid C is not well-documented. as a salicylic acid derivative, it may exert its effects through similar pathways, such as inhibiting cyclooxygenase enzymes, which play a role in inflammation and pain. The molecular targets and pathways involved in its action would likely include interactions with enzymes and receptors related to its biological activities.

Comparison with Similar Compounds

Molecular Characteristics

Merulinic acids A, B, and C share a common structural backbone but differ in functional groups and side-chain configurations. Key molecular data are summarized below:

Notes on Discrepancies:

Antibacterial Activity

- Merulinic A : Inhibits RNA, DNA, and protein synthesis in Bacillus brevis within 3–5 minutes of exposure. Effective against Gram-positive bacteria but inactive against fungi .

- Merulinic B : Shares similar macromolecular synthesis inhibition with Merulinic A but induces hemolysis in human erythrocytes at 25 µg/mL .

- Merulinic C : Overcomes gentamicin resistance in Enterococcus faecium by disrupting bacterial membranes, leading to rapid ATP leakage. Synergizes with gentamicin, reducing required dosages .

Toxicity Profiles

- Hemolysis : Merulinic B and C exhibit hemolytic activity at 25 µg/mL and 73 µg/mL, respectively, limiting their therapeutic utility .

- Membrane Effects : Merulinic C’s membrane-targeting mechanism avoids peptidoglycan interference, reducing cross-resistance risks .

Comparative Analysis of Mechanisms

| Mechanism | Merulinic A | Merulinic B | Merulinic C |

|---|---|---|---|

| Primary Target | Macromolecular synthesis | Macromolecular synthesis | Bacterial membrane |

| Key Effect | Halts transcription | Hemolysis + synthesis inhibition | Membrane permeabilization |

| Resistance Overcome | No | No | Yes (gentamicin synergy) |

| Therapeutic Potential | Moderate (toxicity-free) | Low (hemolytic) | High (synergistic, targeted) |

Pharmacological and Ecological Roles

- Antioxidant Activity : Merulinic A is linked to antioxidant properties in plant extracts (e.g., Humboldtia sanjappae), with IC50 values of 6.53 µg/mL for DPPH scavenging .

Q & A

Basic Research Questions

Q. What methodologies are employed to elucidate the structural characteristics of D8'-Merulinic acid C?

- Methodological Answer : Structural determination involves a combination of elemental analysis, high-resolution mass spectrometry (HR-MS), and nuclear magnetic resonance (NMR) spectroscopy. For example, β-ionone and salicylic acid derivatives with a mono-unsaturated C17-alkyl side chain were identified using these techniques. NMR is critical for resolving stereochemistry and substitution patterns, while HR-MS confirms molecular formulas .

Q. How is the purity and structural integrity of D8'-Merulinic acid C validated during isolation?

- Methodological Answer : High-performance liquid chromatography (HPLC) is essential for separating D8'-Merulinic acid C from closely related analogs (e.g., A8'-, A10'-, and dihydro-derivatives). Purity is quantified using UV-Vis detection at characteristic wavelengths, and structural integrity is cross-validated via tandem MS/MS fragmentation patterns .

Q. What in vitro assays are used to evaluate the antibacterial activity of D8'-Merulinic acid C?

- Methodological Answer : Standardized protocols include broth microdilution assays against Gram-positive bacteria (e.g., Bacillus brevis) to determine minimum inhibitory concentrations (MICs). Hemolysis assays using human erythrocytes are conducted in parallel to assess cytotoxicity, with IC50 values reported for dose-dependent effects .

Q. How is D8'-Merulinic acid C biosynthesized in fungal sources?

- Methodological Answer : Biosynthetic pathways are inferred through precursor-feeding studies. For instance, radiolabeled linear precursors are incubated with fungal cultures (Merulius tremellosus), followed by isotopic tracing via liquid chromatography-mass spectrometry (LC-MS) to track cyclization into β-ionone derivatives .

Advanced Research Questions

Q. How can researchers design experiments to investigate the inhibition of bacterial macromolecule synthesis by D8'-Merulinic acid C?

- Methodological Answer : Time-course experiments using radiolabeled nucleotides (³H-uridine for RNA, ³H-thymidine for DNA) and amino acids (¹⁴C-leucine for proteins) quantify synthesis rates in Bacillus brevis. Data are normalized to untreated controls, and statistical significance is assessed via ANOVA with post-hoc tests .

Q. How should contradictions in bioactivity data (e.g., antibacterial vs. cytotoxic effects) be addressed?

- Methodological Answer : Dose-response curves and therapeutic indices (TI = IC50/MIC) are calculated to balance efficacy and toxicity. Comparative studies using structurally modified analogs (e.g., alkyl chain truncation) can isolate bioactive moieties responsible for antibacterial activity while minimizing hemolysis .

Q. What advanced techniques are used to study structure-activity relationships (SAR) in D8'-Merulinic acid C derivatives?

- Methodological Answer : Semi-synthetic modifications (e.g., side-chain halogenation or epoxidation) are followed by molecular docking simulations against bacterial RNA polymerase or DNA gyrase. In vitro validation includes MIC assays and cytotoxicity screening to correlate structural changes with bioactivity .

Q. How can synergistic effects between D8'-Merulinic acid C and conventional antibiotics be systematically evaluated?

- Methodological Answer : Checkerboard assays determine fractional inhibitory concentrations (FIC) for combinations with β-lactams or macrolides. Synergy (FIC ≤0.5) or antagonism (FIC >4) is quantified, and mechanistic insights are gained via transcriptomic profiling of treated bacterial cells .

Data Presentation Guidelines

- Tables : Include comparative MIC values, hemolysis rates, and structural parameters (e.g., retention times, molecular formulas).

- Figures : Use dose-response curves, NMR spectra, and molecular docking diagrams to visualize key findings.

- Statistical Analysis : Report p-values, confidence intervals, and effect sizes for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.